Monomethyl Glutarate-1,5-13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

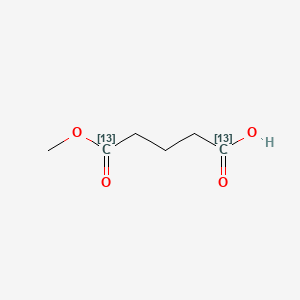

Monomethyl Glutarate-1,5-13C2 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of glutaric acid, where the carbon atoms at positions 1 and 5 are replaced with the carbon-13 isotope. This compound has a molecular formula of C4(13C)2H10O4 and a molecular weight of 148.13 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Monomethyl Glutarate-1,5-13C2 can be synthesized through the esterification of glutaric acid-1,5-13C2 with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Monomethyl Glutarate-1,5-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glutaric acid-1,5-13C2.

Reduction: It can be reduced to form 1,5-pentanediol-1,5-13C2.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols

Major Products Formed

Oxidation: Glutaric acid-1,5-13C2.

Reduction: 1,5-pentanediol-1,5-13C2.

Substitution: Various esters and amides depending on the nucleophile used

Aplicaciones Científicas De Investigación

Metabolic Flux Analysis

Monomethyl Glutarate-1,5-13C2 is extensively used in metabolic flux analysis to trace metabolic pathways in various organisms. The stable carbon isotope allows researchers to track the incorporation of the compound into metabolic intermediates, providing insights into the dynamics of metabolic processes.

For instance, studies utilizing this compound have demonstrated its role in the serine synthesis pathway and its impact on fatty acid metabolism. The incorporation of the 13C-labeled compound into cellular metabolites enables researchers to elucidate complex biochemical pathways and understand how cells adapt to different metabolic conditions .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing various chemical compounds. Its unique structure allows for the introduction of isotopic labeling into larger molecules, which can be beneficial for tracing and understanding reaction mechanisms. This application is particularly valuable in developing pharmaceuticals where tracking the metabolic fate of drug candidates is crucial .

Pharmaceutical Research

The pharmaceutical industry employs this compound in drug development processes, particularly in pharmacokinetics studies. By using isotopically labeled compounds, researchers can monitor how drugs are metabolized within the body, assess their bioavailability, and determine their pharmacological effects over time. This information is vital for optimizing drug formulations and improving therapeutic outcomes .

Case Study 1: Metabolic Pathway Elucidation

A study investigated the role of this compound in understanding the metabolic adaptations of cancer cells under nutrient deprivation conditions. The research utilized mass spectrometry to analyze the incorporation of the labeled compound into key metabolites involved in energy production and biosynthesis. Results indicated that cancer cells preferentially utilized alternative pathways for energy generation when glucose was limited, highlighting potential therapeutic targets for intervention .

Case Study 2: Drug Metabolism Assessment

Another case study focused on assessing the metabolism of a novel anticancer drug using this compound as a tracer. By tracking the labeled compound through various metabolic pathways, researchers were able to identify active metabolites that contributed to the drug's efficacy. The findings facilitated modifications to enhance drug delivery systems and improve patient outcomes .

Mecanismo De Acción

The mechanism of action of Monomethyl Glutarate-1,5-13C2 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic processes using nuclear magnetic resonance spectroscopy or mass spectrometry. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparación Con Compuestos Similares

Monomethyl Glutarate-1,5-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Monomethyl Glutarate: The non-labeled version of the compound.

Dimethyl Glutarate: Another ester derivative of glutaric acid.

Glutaric Acid: The parent compound from which this compound is derived

This compound’s uniqueness lies in its application as a stable isotope-labeled compound, making it invaluable for research applications that require precise tracking and analysis of metabolic pathways.

Actividad Biológica

Monomethyl Glutarate-1,5-13C2 is a stable isotope-labeled compound that has garnered attention for its potential applications in metabolic studies and its biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C4(13C)2H10O4

- Molecular Weight : 148.13 g/mol

- Structure : Monomethyl Glutarate is the monomethyl ester of glutaric acid, characterized by two carboxylic acid groups and a methyl group.

Biological Activity Overview

This compound is primarily used in metabolic flux analysis due to its isotopic labeling, which allows researchers to trace metabolic pathways in vivo. Its biological activity can be assessed in various contexts, including its role in fatty acid synthesis and potential implications in cancer metabolism.

Metabolic Tracing

Isotopic labeling with carbon-13 enables detailed tracking of metabolic processes. Studies utilizing this compound have demonstrated its incorporation into key metabolic pathways, particularly in the context of energy metabolism and biosynthesis of fatty acids. For instance, research has shown that this compound can influence the serine synthesis pathway and the production of methyl donors essential for various cellular functions .

Case Study 1: Fatty Acid Synthesis in Cancer Cells

A significant study highlighted how PRMT1 (Protein Arginine Methyltransferase 1) facilitates de novo fatty acid synthesis through methylation processes involving this compound. The study found that PRMT1-mediated methylation of enzymes like PHGDH (3-phosphoglycerate dehydrogenase) enhances their activity, promoting a shift in glucose metabolism towards serine synthesis and fatty acid production . This mechanism was linked to chemoresistance in triple-negative breast cancer (TNBC), suggesting that this compound plays a pivotal role in cancer cell metabolism.

Case Study 2: Metabolomic Profiling

In another investigation, researchers employed this compound for metabolomic profiling to assess its effects on various metabolic pathways. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze how this compound affects the levels of metabolites associated with energy production and cellular growth. Results indicated significant alterations in metabolite profiles correlating with enhanced fatty acid synthesis and changes in redox states within cells .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

5-methoxy-5-oxo(1,5-13C2)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/i5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMRTYCHDPMBFN-MPOCSFTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C](=O)CCC[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.